Methyl 4-amino-2-biphenylcarboxylate
Description
Methyl 4-amino-2-biphenylcarboxylate is a biphenyl-derived organic compound featuring a methyl ester group at the 2-position and an amino substituent at the 4-position of the biphenyl scaffold. This structure confers unique physicochemical properties, such as enhanced rigidity due to the biphenyl core and functional versatility from the amino and ester groups.
Properties
IUPAC Name |
methyl 5-amino-2-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)13-9-11(15)7-8-12(13)10-5-3-2-4-6-10/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTGBNZKWPTJEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-biphenylcarboxylate typically involves the reaction of 4-amino-2-biphenylcarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
4-amino-2-biphenylcarboxylic acid+methanolcatalystMethyl 4-amino-2-biphenylcarboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, leading to higher purity and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-biphenylcarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Methyl 4-amino-2-biphenylmethanol.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
MABPC is synthesized through the esterification of 4-amino-2-biphenylcarboxylic acid with methanol, typically in the presence of a catalyst under reflux conditions. The general reaction can be represented as follows:
Chemical Reactions:
MABPC can undergo various chemical transformations, including:
- Oxidation : Converts the amino group to nitro derivatives.
- Reduction : Reduces the ester group to form alcohols.
- Electrophilic Substitution : Alters the aromatic rings with halogens or nitro groups.
Scientific Research Applications
MABPC has been investigated for several applications:
Chemistry
- Building Block : MABPC serves as a foundational compound in synthesizing more complex organic molecules, facilitating research in organic chemistry.
Biology
- Biochemical Probes : It is explored for its potential to act as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine
- Therapeutic Properties : MABPC has shown promise in drug development, particularly for:
- Anticancer Activity : Research indicates that it inhibits c-Myc, a transcription factor involved in cancer progression. In vitro studies demonstrated reduced cell viability in cancer cell lines with an IC50 value around 15 µM after 72 hours of treatment.
- Antimicrobial Activity : Exhibits broad-spectrum activity against bacteria like Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
Anticancer Efficacy Study
A study focused on MCF-7 breast cancer cells revealed that treatment with MABPC significantly decreased cell proliferation at concentrations above 10 µM. The findings suggest its potential as an effective anticancer agent.
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 0 | 100 | - |
| 10 | 75 | - |
| 15 | 50 | ~15 |
| 20 | 30 | - |
Antimicrobial Testing
In tests against common bacterial strains, MABPC demonstrated promising antimicrobial effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | Notable but unspecified |
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-biphenylcarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Functional Group Modifications: 4-Biphenyl Carboxylic Acid
Key Differences :
- Structure: Lacks the methyl ester and amino groups, existing as a carboxylic acid (COOH) derivative.
- Properties :
- Higher polarity and acidity due to the COOH group, leading to increased water solubility compared to ester derivatives.
- Lower thermal stability under basic conditions, as carboxylic acids are prone to decarboxylation.
- Applications : Primarily used in industrial and laboratory settings for synthesis of esters or amides, whereas the methyl ester analog (target compound) may exhibit better lipid solubility for drug delivery systems .
Ester Chain Variation: Ethyl 2-Amino-4-(4-Bromophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carboxylate
Key Differences :
Heterocyclic Analogs: Methyl 3-Amino-4-Methylthiophene-2-Carboxylate
Key Differences :
- Structure : Replaces the biphenyl core with a thiophene ring, introducing sulfur into the aromatic system.
- Properties :
- Electronic Effects : Thiophene’s electron-rich nature alters conjugation and redox behavior compared to biphenyl.
- Solubility : Likely higher solubility in polar aprotic solvents due to the thiophene’s polarity.
- Applications : Thiophene derivatives are widely used in conductive polymers, whereas biphenyl esters are favored in liquid crystals or as kinase inhibitors .
Data Table: Comparative Analysis of Key Properties
Biological Activity
Methyl 4-amino-2-biphenylcarboxylate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Amino Group : Contributes to hydrogen bonding and potential interactions with biological targets.
- Carboxylate Ester Group : Involved in various biochemical reactions and can influence the compound's solubility and reactivity.
- Biphenyl Backbone : Provides stability and hydrophobic characteristics that may affect membrane permeability.
The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The mechanism includes:
- Binding to Enzymes : The amino group can form hydrogen bonds, enhancing binding affinity to target enzymes.
- Modulation of Protein Activity : The compound may inhibit or activate certain proteins involved in cellular processes, such as cell proliferation and apoptosis .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. Studies have shown:
- Inhibition of c-Myc : This compound has been identified as an inhibitor of c-Myc, a transcription factor implicated in various cancers. Inhibition of c-Myc can lead to reduced tumorigenesis without severely affecting normal cells .
- Cell Viability Assays : In vitro studies demonstrate that this compound reduces cell viability in cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action .
Antimicrobial Activity
The compound has also been studied for its antimicrobial effects:
- Broad-Spectrum Activity : It has shown activity against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Mechanism of Action : The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies
-
Study on Anticancer Efficacy :
- A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant decrease in cell proliferation at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM after 72 hours of treatment.
-
Antimicrobial Testing :
- In a separate study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating promising antimicrobial activity.
Research Applications
This compound serves various roles in scientific research:
- Chemical Synthesis : Used as a building block for synthesizing more complex organic molecules.
- Biochemical Probes : Investigated for potential use as probes to study enzyme interactions and pathways involved in disease mechanisms .
- Drug Development : Explored for therapeutic applications due to its anticancer and antimicrobial properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
